(S)-Tedizolid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

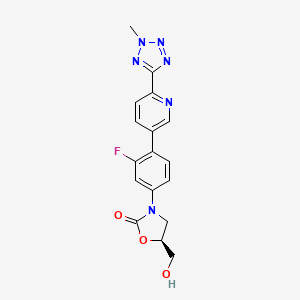

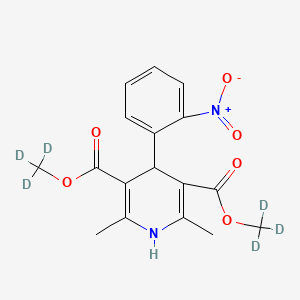

(S)-Tedizolid, also known as Tedizolid phosphate (TR-701), is a prodrug that is converted into its active form, tedizolid (TR-700), in the serum. It belongs to the oxazolidinone class of antibiotics, designed to inhibit protein synthesis with broad activity against Gram-positive pathogens, including strains resistant to other antibiotics like linezolid (Kanafani & Corey, 2012). This antibiotic shows promise for treating complicated skin and skin structure infections (cSSSI) due to its high oral bioavailability and once-daily dosing regimen.

Synthesis Analysis

The synthesis of (S)-Tedizolid involves a complex process that results in the formation of the oxazolidinone ring, a crucial component of its structure that contributes to its antimicrobial activity. The exact synthetic pathways are proprietary and involve multi-step reactions that ensure the creation of the active (S)-enantiomer with high purity and yield. The process involves key steps such as the construction of the oxazolidinone core, attachment of side chains, and final steps to ensure stereochemical integrity, resulting in the potent antibiotic agent (Gao, Xiao, & Huang, 2019).

Aplicaciones Científicas De Investigación

Treatment of Acute Bacterial Skin and Skin-Structure Infections : Tedizolid has been effective in treating acute bacterial skin and skin-structure infections. A study showed that intravenous to oral tedizolid 200 mg for 6 days was non-inferior to twice-daily linezolid 600 mg for 10 days for treating these infections, with fewer gastrointestinal adverse events (Moran et al., 2014).

Pharmacokinetics and Bioavailability : Research indicates that tedizolid phosphate has high oral bioavailability and exhibits both single- and multiple-dose pharmacokinetics, making it suitable for treating gram-positive infections (Flanagan et al., 2014).

Activity Against Multidrug-Resistant Pathogens : Tedizolid has potent activity against multidrug-resistant Gram-positive pathogens, including MRSA and linezolid-resistant strains. Its mechanism involves inhibiting bacterial protein synthesis and it has a lower frequency of resistance development compared to other drugs in its class (Zhanel et al., 2015).

Efficacy Against Nontuberculous Mycobacteria : Studies have shown tedizolid's in vitro potency against nontuberculous mycobacteria, suggesting its potential use in treating infections caused by these pathogens (Brown-Elliott & Wallace, 2017).

Hematological Profile in Patients : Tedizolid's impact on platelet profiles in patients with acute bacterial skin and skin structure infections was found to be lower compared to linezolid, indicating a potentially safer profile in this regard (Lodise et al., 2014).

Potential for Peripheral or Central Monoamine Oxidase Interactions : Tedizolid was evaluated for potential monoamine oxidase interactions, and findings suggested a low risk for hypertensive or serotonergic adverse consequences at therapeutic doses (Flanagan et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFALPSLJIHVRKE-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@H](OC4=O)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Tedizolid | |

Q & A

Q1: The research mentions (S)-Tedizolid as a promising agent against Vancomycin-resistant Enterococci (VRE). What makes it effective against these resistant bacteria?

A1: While the provided research article focuses on antimicrobial susceptibility patterns and doesn't delve into the mechanism of action of (S)-Tedizolid, we know from other research that (S)-Tedizolid inhibits bacterial protein synthesis. [] It does so by binding to the 50S ribosomal subunit of bacteria, preventing the formation of the 70S initiation complex, which is essential for protein synthesis. [] This mechanism is different from vancomycin, making (S)-Tedizolid effective against VRE strains that have developed resistance to vancomycin through alterations in their cell wall synthesis pathways.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B1139263.png)

![(-)-Methyl(1S,2R)-2-[(4-Hydroxy-4-phenylpiperidin-1-yl)-methyl]-1-(4-nitrophenyl)cyclopropanecarboxylate](/img/structure/B1139268.png)